[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate
Overview
Description
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C26H33F3O5S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Betamethasone-21-pentanoate Methanol Solvate : This study focuses on the crystal structure of a related compound, illustrating the molecular interactions and hydrogen bonding characteristics in its crystal form (Suitchmezian, Jess, & Näther, 2007).
9α-Bromo Analog of Beclometasone Dipropionate Monohydrate : This research explores the crystal structure of a beclometasone analog, providing insights into the molecular conformations and hydrogen bonding in its structure (Ketuly, Hadi, & Ng, 2009).
2-Bromobeclometasone Dipropionate : Another study on a beclometasone derivative, it offers an understanding of molecular geometry and intermolecular interactions within the crystal structure (Ketuly, Hadi, & Ng, 2009).
Molecular Reactivity and Stability
Carbocations from Methoxy-Substituted Cyclopenta[a]phenanthrene : This research presents a study on the reactivity and stability of carbocations derived from cyclopenta[a]phenanthrene, relevant for understanding the chemical behavior of related compounds (Laali, Okazaki, & Coombs, 2000).
Protonated Cyclopenta[a]phenanthrenes Study : This paper investigates the protonation of cyclopenta[a]phenanthrenes, offering insights into the structure-reactivity relationships and charge delocalization in carbocations, which is significant for understanding the chemical properties of related molecules (Laali, Hollenstein, Galembeck, & Coombs, 2000).
Safety and Hazards
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQKNXBDAHGQO-PIKHTVJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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